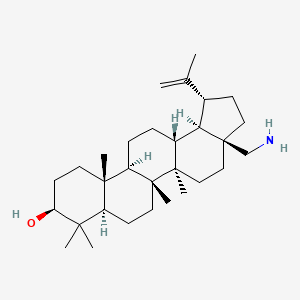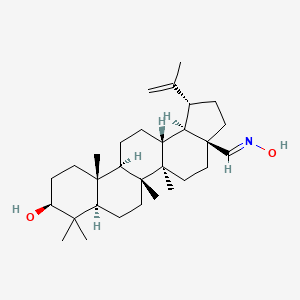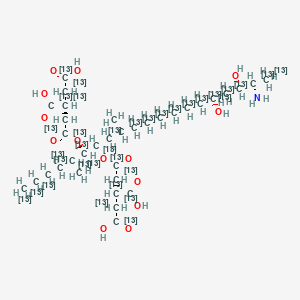
Fumonisin B2 13C34
Übersicht
Beschreibung
Fumonisin B2 13C34 is the 13C labeled version of Fumonisin B2 . It is a mycotoxin produced by Fusarium moniliforme in various grains . It is used as an internal standard for the quantification of Fumonisin B2 .
Molecular Structure Analysis
The molecular formula of this compound is 13C34H59NO14 . Its molecular weight is 739.58 .Physical And Chemical Properties Analysis
This compound has a concentration of 10 μg/mL in acetonitrile: water . It has a molecular weight of 739.58 and its empirical formula is 13C34H59NO14 .Wissenschaftliche Forschungsanwendungen
1. NMR Structural Studies
Fumonisin B2, like its analogue Fumonisin B1 (FB1), has been a subject of extensive Nuclear Magnetic Resonance (NMR) studies. These studies aim to understand the structure and biosynthesis of fumonisins. Researchers have used NMR to identify various derivatives of FB1, both naturally occurring and synthetic, which aids in determining the level of impurities in toxicological grade FB1 preparations. This research is essential for understanding the structure-activity relationships of fumonisins, including Fumonisin B2 13C34 (Blackwell, Edwards, Fruchier, Apsimon, & Miller, 1996).
2. Sphingolipid Biosynthesis Inhibition
Fumonisin B2 is known for its role in inhibiting sphingolipid biosynthesis. This inhibition is significant in understanding the cytotoxicity associated with fumonisin exposure. Studies have shown that fumonisins B1 and B2 are the first naturally occurring inhibitors of key enzymes in the sphingolipid biosynthesis pathway, which is crucial in cell regulation and disease pathogenesis (Yoo, Norred, Wang, Merrill, & Riley, 1992).
3. Interaction with Reducing Sugars
Research has indicated that fumonisin B2 can react with reducing sugars, leading to the formation of new compounds. This is crucial in understanding how fumonisins behave in different environmental and food processing conditions. One such reaction with d-glucose forms N-(carboxymethyl)fumonisin B1, characterized by NMR and mass spectroscopy, offering insights into the chemical reactions fumonisins undergo (Howard, Churchwell, Couch, Marques, & Doerge, 1998).
4. Phytotoxicity Studies
Fumonisin B2 has been investigated for its phytotoxic effects in studies using bioassays, such as with duckweed. Understanding the phytotoxicity of fumonisins is essential for agricultural applications and food safety, as these toxins affect plant health and development (Tanaka, Abbas, & Duke, 1993).
5. Detection and Quantification Methods
Advancements in analytical methods for detecting and quantifying fumonisins, including Fumonisin B2, are crucial for monitoring their presence in food products and understanding their distribution in various matrices. Methods like ion pair chromatography and fluorescence detection have been developed for accurate quantification of fumonisins in food products (Miyahara, Akiyama, Toyoda, & Saito, 1996).
Wirkmechanismus
Target of Action
Fumonisin B2 13C34, a mycotoxin produced by Fusarium moniliforme in various grains, primarily targets sphingosine N-acyltransferase , also known as ceramide synthase . Ceramide synthase plays a crucial role in the biosynthesis of sphingolipids, a class of lipids that are essential components of cell membranes and have various biological functions .
Mode of Action
This compound acts as a potent inhibitor of ceramide synthase . By binding to this enzyme, it disrupts the de novo sphingolipid biosynthesis . This disruption leads to changes in the cellular levels of various sphingolipids, which can affect numerous cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sphingolipid metabolism pathway . By inhibiting ceramide synthase, this compound prevents the conversion of sphingosine to ceramide, a critical step in the sphingolipid biosynthesis pathway . This disruption can lead to downstream effects such as alterations in cell signaling, membrane structure, and cell function .
Pharmacokinetics
It is known that the compound is typically administered in a solution of acetonitrile and water . The impact of these properties on the bioavailability of this compound is currently unknown and would require further investigation.
Result of Action
The inhibition of ceramide synthase by this compound and the subsequent disruption of sphingolipid metabolism can lead to various molecular and cellular effects . These effects can include changes in cell signaling pathways, alterations in membrane structure and function, and potential toxicities in certain species .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by storage conditions . Furthermore, the efficacy of this compound as an inhibitor of ceramide synthase may be influenced by factors such as the concentration of the compound and the presence of other substances in the environment . However,
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Fumonisin B2 13C34 plays a significant role in disrupting sphingolipid metabolism. It is a potent inhibitor of sphingosine N-acyltransferase, also known as ceramide synthase. This enzyme is crucial for the de novo synthesis of sphingolipids, which are essential components of cell membranes and involved in signaling pathways. By inhibiting ceramide synthase, this compound disrupts the balance of sphingolipids, leading to an accumulation of sphinganine and a decrease in complex sphingolipids .
Cellular Effects
This compound has been shown to induce mitochondrial stress and mitophagy in human embryonic kidney cells (HEK293). This compound increases the production of reactive oxygen species, leading to mitochondrial membrane depolarization and a decrease in adenosine triphosphate levels. Additionally, this compound upregulates the expression of mitochondrial stress response proteins such as SIRT3, pNrf2, and PINK1, promoting mitophagy .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of sphingosine N-acyltransferase. This inhibition disrupts the de novo biosynthesis of sphingolipids, leading to an imbalance in cellular sphingolipid levels. The accumulation of sphinganine and other sphingoid bases triggers a cascade of cellular stress responses, including the activation of stress-related proteins and pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable when stored at -20°C, but its activity can degrade over extended periods. In vitro studies have shown that prolonged exposure to this compound can lead to sustained mitochondrial stress and mitophagy, indicating long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may cause mild disruptions in sphingolipid metabolism without significant toxicity. At higher doses, this compound can induce severe toxicity, including hepatotoxicity, nephrotoxicity, and cytotoxicity. These effects are often accompanied by increased oxidative stress and apoptosis .
Metabolic Pathways
This compound is involved in the metabolic pathways of sphingolipid biosynthesis. It interacts with enzymes such as sphingosine N-acyltransferase, leading to the inhibition of ceramide synthesis. This disruption affects the overall metabolic flux of sphingolipids, resulting in altered levels of various sphingolipid metabolites .
Subcellular Localization
This compound is primarily localized in the endoplasmic reticulum and mitochondria, where it exerts its inhibitory effects on sphingosine N-acyltransferase. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This subcellular localization is crucial for its activity and function in disrupting sphingolipid metabolism .
Eigenschaften
IUPAC Name |
(2R)-2-[2-[(5S,6R,7R,9R,16R,18R,19R)-19-amino-6-[(3R)-3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyl]oxy-16,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H59NO14/c1-5-6-12-21(3)32(49-31(43)18-24(34(46)47)16-29(40)41)27(48-30(42)17-23(33(44)45)15-28(38)39)14-20(2)11-9-7-8-10-13-25(36)19-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23-,24-,25-,26-,27-,32-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1,29+1,30+1,31+1,32+1,33+1,34+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDPXZQHTDAXOZ-JFVNZGAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13CH2][13C@H]([13CH3])[13C@H]([13C@@H]([13CH2][13C@H]([13CH3])[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C@H]([13CH2][13C@H]([13C@@H]([13CH3])N)O)O)O[13C](=O)[13CH2][13C@@H]([13CH2][13C](=O)O)[13C](=O)O)O[13C](=O)[13CH2][13C@@H]([13CH2][13C](=O)O)[13C](=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H59NO14 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.58 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217481-36-1 | |
| Record name | 1217481-36-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



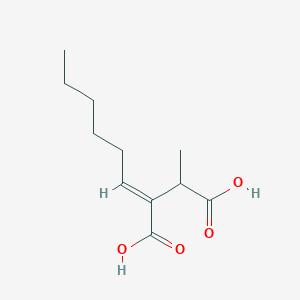
![4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate](/img/structure/B3025719.png)
![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3025721.png)
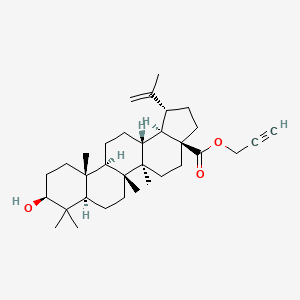
![2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3025723.png)
![(2S)-2-[[4-(5-ethynyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl]-1-pyrrolidinecarbonitrile](/img/structure/B3025724.png)

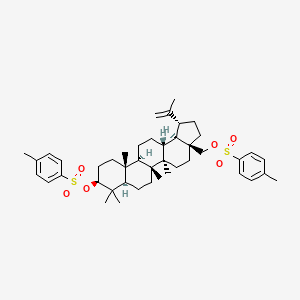
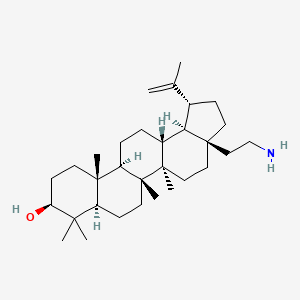
![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol](/img/structure/B3025730.png)
![1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid](/img/structure/B3025732.png)
![2-[[2-[(3-Pyridinylcarbonyl)amino]benzoyl]amino]-3,4,5-trimethoxybenzoic acid methyl ester](/img/structure/B3025734.png)
